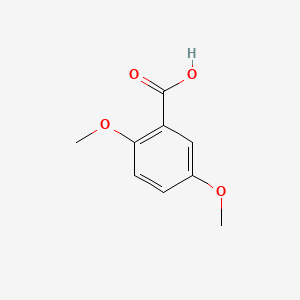
2,5-Dimethoxybenzoic acid
Cat. No. B1329482
Key on ui cas rn:
2785-98-0
M. Wt: 182.17 g/mol
InChI Key: NYJBTJMNTNCTCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04474792
Procedure details


A mixture of 7.05 g. (0.042 mole) of 5-methoxysalicyclic acid, 34.4 g. (0.2 mole) of methyl benzenesulfonate, 4.8 g. (0.2 mole) of sodium hydride and 100 ml. of N,N-dimethylformamide was heated at 125° C. for 16 hours, then poured into water. The mixture was extracted with diethyl ether and the extracts washed thrice with 200 ml. portions of 5N sodium hydroxide solution. The extracts were dried over magnesium sulfate, then evaporated to provide a residue which was dissolved in 100 ml. of ethanol and 100 ml. of 1N sodium hydroxide solution. The resulting solution was heated at reflux for 3 hours, then acidified with hydrochloric acid. The resulting solution was extracted with 200 ml. of diethyl ether. The extracts were washed with water, then dried. Evaporation provided 2,5-dimethoxybenzoic acid, m.p. 80°-85° C.








Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:11]=[C:7]([C:8]([OH:10])=[O:9])[C:6]([OH:12])=[CH:5][CH:4]=1.[C:13]1(S(OC)(=O)=O)C=CC=CC=1.[H-].[Na+].[OH-].[Na+].Cl>C(O)C.O.CN(C)C=O>[CH3:13][O:12][C:6]1[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:11][C:7]=1[C:8]([OH:10])=[O:9] |f:2.3,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.042 mol
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(C(C(=O)O)=C1)O
|
Step Two
|
Name
|
|
|
Quantity
|
0.2 mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)OC
|
Step Three
|
Name
|
|
|
Quantity
|
0.2 mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
A mixture of 7.05 g
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with diethyl ether
|
WASH
|
Type
|
WASH
|
|
Details
|
the extracts washed thrice with 200 ml
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The extracts were dried over magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to provide a residue which
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
was dissolved in 100 ml
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting solution was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 3 hours
|
|
Duration
|
3 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The resulting solution was extracted with 200 ml
|
WASH
|
Type
|
WASH
|
|
Details
|
The extracts were washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporation
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=C(C(=O)O)C=C(C=C1)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
